molecular formula C19H17N3O2S B2515273 2-[2-(1-naphthyloxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide CAS No. 370563-15-8

2-[2-(1-naphthyloxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide

Cat. No. B2515273
CAS RN: 370563-15-8
M. Wt: 351.42
InChI Key: ADUYCJRPGAIAJE-UHFFFAOYSA-N
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Description

The compound "2-[2-(1-naphthyloxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide" is a hydrazinecarbothioamide derivative, which is a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. These compounds are characterized by the presence of a hydrazinecarbothioamide moiety, which can interact with various biological targets. The naphthyl group attached to this core structure may confer additional physicochemical properties and influence the compound's reactivity and biological activity .

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the condensation of hydrazine with an appropriate isothiocyanate or by reacting hydrazine with a carbonyl compound followed by the addition of a thiosemicarbazide. In the case of the compound , it is likely synthesized by a similar method, such as the condensation of a naphthyl-containing ketone with thiosemicarbazide. The synthesis process is often carried out in solvents like ethanol or 2-propanol and may involve the use of catalysts like glacial acetic acid to facilitate the reaction .

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized by the presence of a hydrazine group (-NH-NH2) linked to a thiocarboxamide moiety (-CS-NH2). The naphthyl group in the compound provides an aromatic system that can participate in π-π interactions and may influence the electronic distribution within the molecule. The molecular modeling and atomic charges of heteroatoms in these compounds can be investigated using computational chemistry software, which can provide insights into their reactivity and interaction with biological targets .

Chemical Reactions Analysis

Hydrazinecarbothioamide derivatives can undergo various chemical reactions, including coupling reactions, condensation with aldehydes, and interactions with electron-accepting compounds. These reactions can lead to the formation of a variety of heterocyclic compounds, such as benzindazoles, naphthothiazoles, triazoles, oxadiazoles, and thiadiazoles. The reactivity of these compounds is influenced by the presence of electron-donating or electron-withdrawing groups, which can affect the electron density on the hydrazinecarbothioamide moiety and thus its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazinecarbothioamide derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in common organic solvents and may show varying degrees of solubility in water depending on the substituents present. The presence of aromatic groups like the naphthyl moiety can increase the compound's hydrophobic character. Spectroscopic methods such as NMR and FTIR are commonly used to characterize these compounds and confirm their purity and structure. Additionally, these compounds can be screened for biological activities, such as anticonvulsant activity, and their toxicity can be evaluated in relevant models .

Scientific Research Applications

Fluorescent Probes and Sensors

The compound has been explored as a fluorescent sensor, particularly for detecting Fe(III) ions in aqueous solutions. The sensor exhibits good selectivity for Fe(III) over other cations, making it useful in biological and environmental contexts (Casanueva Marenco et al., 2012). Another study used a structurally simple derivative of the compound as a colorimetric and fluorescent sensor for F− and Cu2+/Hg2+ ions. The derivative demonstrated selective recognition of F− ions through a color change and was an excellent fluorescence chemosensor for Cu2+ ions (Udhayakumari & Velmathi, 2015).

Synthesis of Derivatives and Complexes

Research has focused on synthesizing various derivatives of the compound, demonstrating its versatility in chemical synthesis. For instance, reactions with hydrazonoyl halides or compounds with an activated double bond yielded new thiazole and pyrimidine derivatives (Gomha & Badrey, 2013). Additionally, the synthesis of heteroleptic oxovanadium(IV) complexes involving the compound revealed potential antioxidant and antidiabetic activities, highlighting its utility in medicinal chemistry (Bharathi et al., 2020).

Anticonvulsant and Antimicrobial Activities

The compound and its derivatives have shown promising biological activities. N-(4-substituted phenyl)-2-[4-(substituted) benzylidene]-hydrazinecarbothioamides, a derivative, exhibited anticonvulsant activity and neurotoxicity in several seizure models (Tripathi et al., 2012). Furthermore, new compounds synthesized from hydrazinecarbothioamide and 1,2,4-triazole showed notable antioxidant activity, with some derivatives particularly effective against Gram-positive pathogens (Bărbuceanu et al., 2014).

properties

IUPAC Name

1-[(2-naphthalen-1-yloxyacetyl)amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-18(21-22-19(25)20-15-9-2-1-3-10-15)13-24-17-12-6-8-14-7-4-5-11-16(14)17/h1-12H,13H2,(H,21,23)(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUYCJRPGAIAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1-naphthyloxy)acetyl]-N-phenyl-1-hydrazinecarbothioamide

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